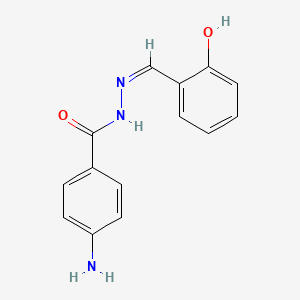![molecular formula C10H8BrN5O2 B1188731 5-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE](/img/structure/B1188731.png)
5-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is a derivative of benzaldehyde, featuring a bromine atom and a hydroxyl group on the benzene ring, along with a hydrazone linkage to a triazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE typically involves the condensation reaction between 5-Bromo-2-hydroxybenzaldehyde and 3-oxo-2,3-dihydro-1,2,4-triazin-5-yl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a corresponding quinone derivative.
Reduction: The hydrazone linkage can be reduced to form the corresponding amine.
Substitution: The bromine atom on the benzene ring can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and coordination complexes .
Biology: In biological research, it is studied for its potential antimicrobial and anticancer properties. The presence of the hydrazone linkage and the triazine ring makes it a candidate for enzyme inhibition studies .
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for drug development targeting specific enzymes or receptors .
Industry: In the industrial sector, it can be used in the synthesis of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism by which 5-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE exerts its effects is primarily through its interaction with biological macromolecules. The hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the triazine ring can interact with nucleic acids, potentially interfering with DNA replication and transcription processes .
Comparación Con Compuestos Similares
- 5-Bromo-2-hydroxybenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone
- 3,5-Dibromo-2-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-ylidene)hydrazone
- 4-Hydroxybenzaldehyde (4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl)hydrazone
Comparison: Compared to these similar compounds, 5-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE is unique due to the presence of the triazine ring, which imparts distinct chemical and biological properties. The triazine ring enhances its ability to form stable complexes with metal ions and interact with nucleic acids, making it a more versatile compound for various applications .
Propiedades
Fórmula molecular |
C10H8BrN5O2 |
|---|---|
Peso molecular |
310.11g/mol |
Nombre IUPAC |
5-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C10H8BrN5O2/c11-7-1-2-8(17)6(3-7)4-12-15-9-5-13-16-10(18)14-9/h1-5,17H,(H2,14,15,16,18)/b12-4+ |
Clave InChI |
CVXGSHCNCMNIIC-UUILKARUSA-N |
SMILES |
C1=CC(=C(C=C1Br)C=NNC2=NC(=O)NN=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-(3,4-Dimethoxyphenyl)-8-(3-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/no-structure.png)


![METHYL (5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B1188666.png)
![7-chloro-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B1188670.png)
